molecular formula C45H66ClNO6 B11836233 (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate

(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate

Cat. No.: B11836233
M. Wt: 752.5 g/mol
InChI Key: PRHWWYJDXGMGON-LQLHLNLUSA-N
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Description

The compound (3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate is a complex organic molecule with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Key steps may include:

    Formation of the core structure: This involves cyclization reactions to form the cyclopenta[a]chrysen backbone.

    Functional group introduction: This includes the addition of the tert-butoxycarbonyl group, the 4-chlorobenzyl group, and the isopropyl group.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the complex multi-step process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.

Properties

Molecular Formula

C45H66ClNO6

Molecular Weight

752.5 g/mol

IUPAC Name

[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[2-[(4-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl] acetate

InChI

InChI=1S/C45H66ClNO6/c1-27(2)37-32(49)24-45(35(50)26-47(39(51)53-40(4,5)6)25-29-12-14-30(46)15-13-29)23-22-43(10)31(38(37)45)16-17-34-42(9)20-19-36(52-28(3)48)41(7,8)33(42)18-21-44(34,43)11/h12-15,27,31,33-36,50H,16-26H2,1-11H3/t31-,33+,34-,35?,36+,42+,43-,44-,45+/m1/s1

InChI Key

PRHWWYJDXGMGON-LQLHLNLUSA-N

Isomeric SMILES

CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)C(CN(CC6=CC=C(C=C6)Cl)C(=O)OC(C)(C)C)O)C)C)(C)C)OC(=O)C)C

Canonical SMILES

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CC6=CC=C(C=C6)Cl)C(=O)OC(C)(C)C)O)C)C)(C)C)OC(=O)C)C

Origin of Product

United States

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